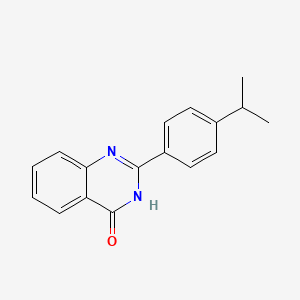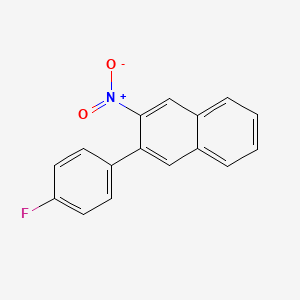![molecular formula C13H9ClN2O2 B11854655 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline CAS No. 1033810-11-5](/img/structure/B11854655.png)
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline is a heterocyclic compound that features a benzoxazole ring fused with a chloroaniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzoxazole ring, which is known for its biological activity, combined with the chloroaniline group, makes this compound a valuable target for synthesis and study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline typically involves the formation of the benzoxazole ring followed by its attachment to the chloroaniline moiety. One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. This intermediate is then reacted with 3-chloroaniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize the production of this compound.
化学反应分析
Types of Reactions
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
科学研究应用
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline involves its interaction with various molecular targets. The benzoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological effects. The chloroaniline moiety may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
Benzoxazole: A simpler compound with similar biological activity.
3-Chloroaniline: Shares the chloroaniline moiety but lacks the benzoxazole ring.
4-(Benzo[d]oxazol-4-yloxy)-aniline: Similar structure but without the chloro group.
Uniqueness
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline is unique due to the combination of the benzoxazole ring and the chloroaniline moiety This combination enhances its biological activity and makes it a valuable compound for various applications
属性
CAS 编号 |
1033810-11-5 |
|---|---|
分子式 |
C13H9ClN2O2 |
分子量 |
260.67 g/mol |
IUPAC 名称 |
4-(1,3-benzoxazol-4-yloxy)-3-chloroaniline |
InChI |
InChI=1S/C13H9ClN2O2/c14-9-6-8(15)4-5-10(9)18-12-3-1-2-11-13(12)16-7-17-11/h1-7H,15H2 |
InChI 键 |
XSFDOJQLORNRFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)N)Cl)N=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)
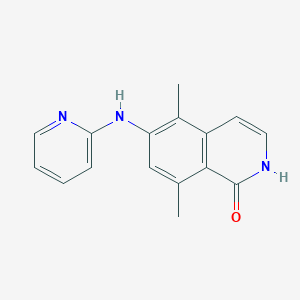
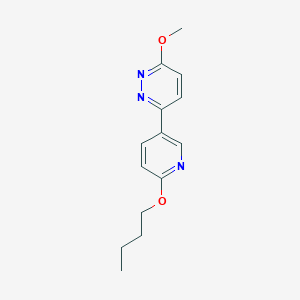
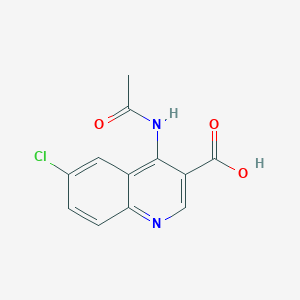
![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)


